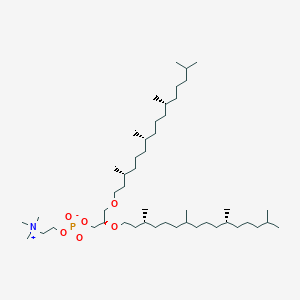
2,3-Dphpc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1H-pyrrolo[3,2-c]quinolin-5-ol (2,3-Dphpc) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2,3-Dphpc belongs to the class of pyrroloquinoline alkaloids and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The exact mechanism of action of 2,3-Dphpc is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the cell. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
生化和生理效应
2,3-Dphpc has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. It also reduces the levels of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Furthermore, 2,3-Dphpc has been shown to increase the levels of antioxidants such as glutathione, which protect the cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2,3-Dphpc is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 2,3-Dphpc is its low solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of 2,3-Dphpc may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 2,3-Dphpc. One area of interest is the development of new therapeutics based on 2,3-Dphpc. It has been shown to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of its mechanism of action. Further studies are needed to fully understand how 2,3-Dphpc modulates various signaling pathways in the cell. Finally, it is important to investigate the pharmacokinetics and pharmacodynamics of 2,3-Dphpc to determine its safety and efficacy in vivo.
合成方法
2,3-Dphpc can be synthesized using a multi-step process starting from commercially available 3-nitro-2-phenylquinoline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The resulting compound is then subjected to a Pictet-Spengler reaction with formaldehyde to form the pyrroloquinoline ring system. The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.
科学研究应用
2,3-Dphpc has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2,3-Dphpc has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
103067-81-8 |
|---|---|
产品名称 |
2,3-Dphpc |
分子式 |
C48H100NO6P |
分子量 |
818.3 g/mol |
IUPAC 名称 |
[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1 |
InChI 键 |
NMRGXROOSPKRTL-ZUIQINDNSA-N |
手性 SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
同义词 |
2,3-di-O-phytanyl-sn-glycero-1-phosphocholine 2,3-di-O-phytanylphosphatidylcholine 2,3-DPhPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



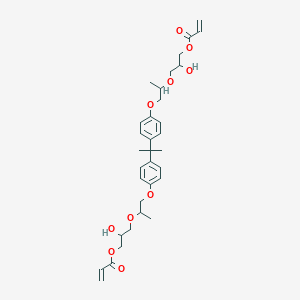


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
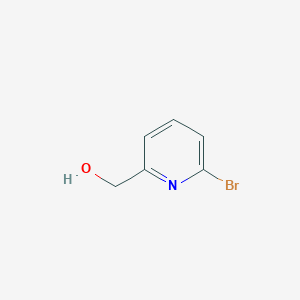
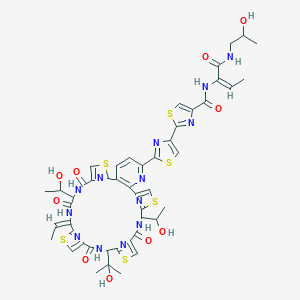
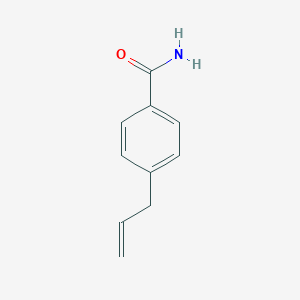
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
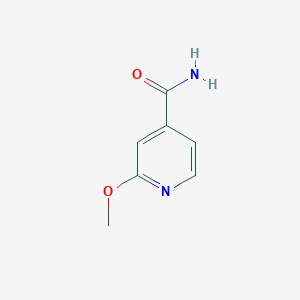
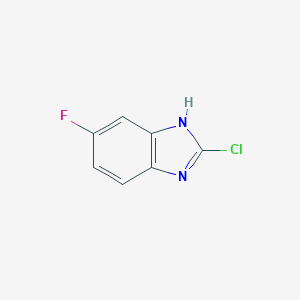
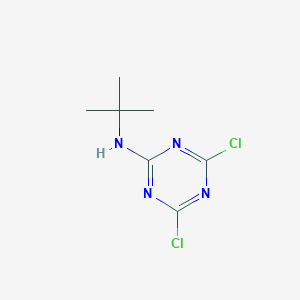
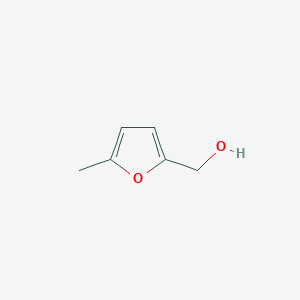
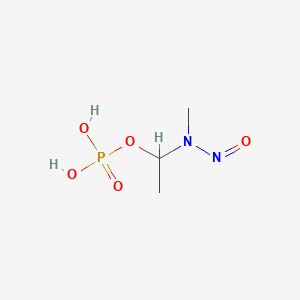
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)